3-[(4-Ethoxypyrazol-1-yl)methyl]aniline
CAS No.: 1875944-72-1
Cat. No.: VC2778865
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1875944-72-1 |
|---|---|
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 3-[(4-ethoxypyrazol-1-yl)methyl]aniline |
| Standard InChI | InChI=1S/C12H15N3O/c1-2-16-12-7-14-15(9-12)8-10-4-3-5-11(13)6-10/h3-7,9H,2,8,13H2,1H3 |
| Standard InChI Key | YGJXARUMIMKKCE-UHFFFAOYSA-N |
| SMILES | CCOC1=CN(N=C1)CC2=CC(=CC=C2)N |
| Canonical SMILES | CCOC1=CN(N=C1)CC2=CC(=CC=C2)N |
Introduction
3-[(4-Ethoxypyrazol-1-yl)methyl]aniline is an organic compound that combines a pyrazole ring with an aniline moiety. This compound has garnered attention due to its unique structure and potential applications in various chemical and pharmaceutical fields. The presence of both pyrazole and aniline components suggests it could be used in the synthesis of complex molecules with specific biological activities.
Synthesis and Preparation
The synthesis of 3-[(4-Ethoxypyrazol-1-yl)methyl]aniline typically involves the reaction of appropriate pyrazole derivatives with aniline precursors. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product. Common methods might include nucleophilic substitution or cross-coupling reactions.
Applications and Potential Uses
While specific applications of 3-[(4-Ethoxypyrazol-1-yl)methyl]aniline are not well-documented in the available literature, compounds with similar structures are often explored for their biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties. The pyrazole ring is known for its presence in various pharmaceuticals, suggesting potential therapeutic applications.
Research Findings and Future Directions
Research on 3-[(4-Ethoxypyrazol-1-yl)methyl]aniline is limited, and more studies are needed to fully understand its properties and potential applications. Future research could focus on synthesizing derivatives with modified functional groups to enhance biological activity or explore its use in materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume